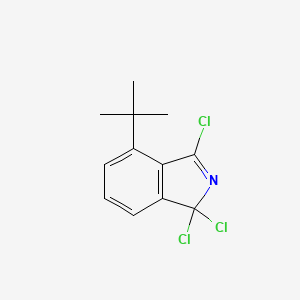
4-tert-Butyl-1,1,3-trichloro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-1,1,3-trichloro-1H-isoindole is a heterocyclic compound that features a trichlorinated isoindole ring with a tert-butyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1,1,3-trichloro-1H-isoindole typically involves the reaction of a suitable isoindole precursor with chlorinating agents under controlled conditions. One common method involves the use of tert-butyl-substituted isatins, which are condensed with benzene-1,2-diamine or thiosemicarbazide to form the desired isoindole structure . The reaction conditions often require the use of solvents such as methylene chloride and catalysts to facilitate the formation of the trichlorinated isoindole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-1,1,3-trichloro-1H-isoindole undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoindole ring can be subjected to oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include tertiary amines, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quaternary aminium salts, while oxidation may produce various oxidized isoindole derivatives .
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-1,1,3-trichloro-1H-isoindole has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4-tert-Butyl-1,1,3-trichloro-1H-isoindole exerts its effects involves nucleophilic substitution of the chlorine atoms, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the nature of the substituents and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyl-1H-imidazole: Another tert-butyl-substituted heterocycle with different reactivity and applications.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar tert-butyl group but different functional groups and applications.
1,3,5-Tris(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)isocyanurate: A compound with multiple tert-butyl groups and different chemical properties.
Uniqueness
4-tert-Butyl-1,1,3-trichloro-1H-isoindole is unique due to its trichlorinated isoindole ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo nucleophilic substitution and form reactive intermediates sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
189887-98-7 |
|---|---|
Molekularformel |
C12H12Cl3N |
Molekulargewicht |
276.6 g/mol |
IUPAC-Name |
4-tert-butyl-1,1,3-trichloroisoindole |
InChI |
InChI=1S/C12H12Cl3N/c1-11(2,3)7-5-4-6-8-9(7)10(13)16-12(8,14)15/h4-6H,1-3H3 |
InChI-Schlüssel |
DARRFDHJBVCRGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC2=C1C(=NC2(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


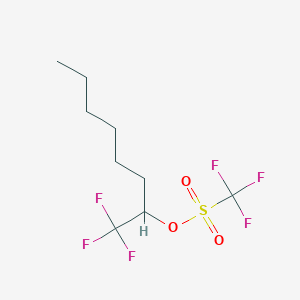
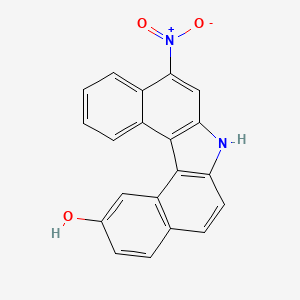
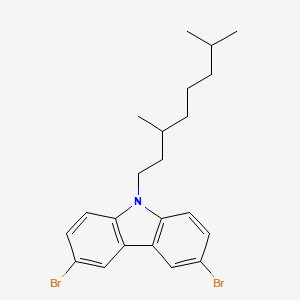
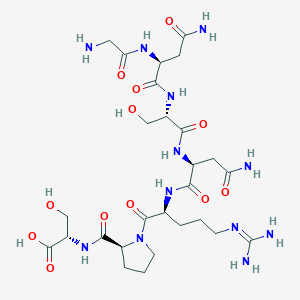
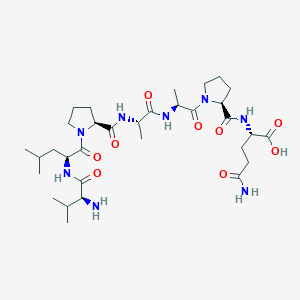
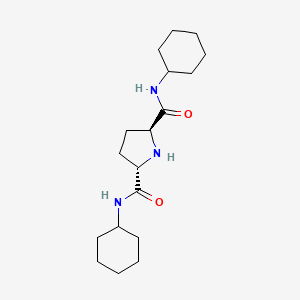
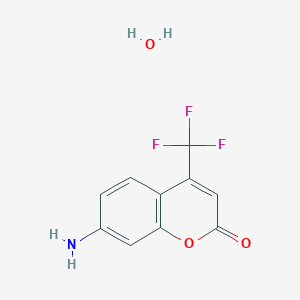
![Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-](/img/structure/B14249442.png)
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)
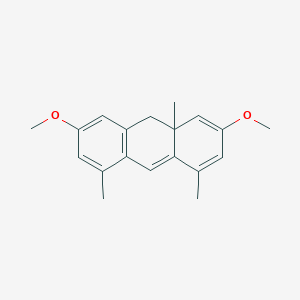
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)

